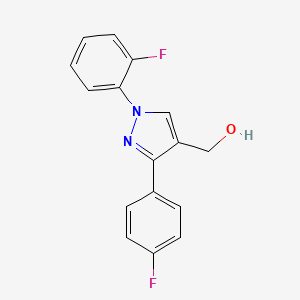

![molecular formula C27H29N3O2S2 B12026429 (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-32-9](/img/structure/B12026429.png)

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents that contribute to its chemical properties and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Thiazolidinon-Rings und des Pyrazol-Rings, gefolgt von der Einführung der Substituenten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thioamide, Aldehyde und Hydrazine. Die Reaktionsbedingungen beinhalten oft Erhitzen unter Rückfluss und die Verwendung von Lösungsmitteln wie Ethanol oder Acetonitril.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dies könnte die Verwendung von Durchflussreaktoren umfassen, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglichen. Darüber hinaus kann die Verwendung von Katalysatoren und alternativen Lösungsmitteln untersucht werden, um die Effizienz der Synthese zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Thioethern oder Aminen führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel, um die Reaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Sulfoxide oder Sulfone entstehen, während Reduktion zu Thioethern oder Aminen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zur Bildung verschiedener Derivate führt.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie: Die Verbindung kann biologische Aktivität aufweisen, was sie zu einem potenziellen Kandidaten für die Wirkstoffforschung und -entwicklung macht. Sie kann auf ihre Auswirkungen auf verschiedene biologische Zielstrukturen, wie Enzyme oder Rezeptoren, getestet werden.

Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung können für die Behandlung von Krankheiten untersucht werden. Sie kann als Inhibitor oder Aktivator spezifischer biologischer Pfade wirken und so neue Wege für die medizinische Forschung eröffnen.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Vorstufe für die Synthese anderer wertvoller Verbindungen verwendet werden. Ihre einzigartigen Eigenschaften können sie für Anwendungen in Bereichen wie Materialwissenschaften oder Katalyse geeignet machen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und so verschiedene biologische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.

Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of diseases. It may act as an inhibitor or activator of specific biological pathways, offering new avenues for medical research.

Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in fields such as materials science or catalysis.

Wirkmechanismus

The mechanism of action of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: Diese Verbindung weist strukturelle Ähnlichkeiten mit anderen Thiazolidinon- und Pyrazolderivaten auf, die ähnliche chemische Eigenschaften und Reaktivität aufweisen können.

Disilan-verbrückte Architekturen: Diese Verbindungen enthalten Si-Si-Bindungen und zeigen einzigartige elektronische Eigenschaften, die sie für verschiedene Anwendungen nützlich machen.

1-Benzyl-2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylat: Diese Verbindung ist Teil der Aryl Halide Chemistry Informer Library und kann zur Bewertung von Syntheseverfahren verwendet werden.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen

Eigenschaften

CAS-Nummer |

624724-32-9 |

|---|---|

Molekularformel |

C27H29N3O2S2 |

Molekulargewicht |

491.7 g/mol |

IUPAC-Name |

(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C27H29N3O2S2/c1-17(2)16-32-23-12-11-20(13-19(23)5)25-21(15-29(28-25)22-9-7-6-8-10-22)14-24-26(31)30(18(3)4)27(33)34-24/h6-15,17-18H,16H2,1-5H3/b24-14- |

InChI-Schlüssel |

VQHNFJKTYKHTSQ-OYKKKHCWSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026351.png)

![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12026364.png)

![5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026366.png)

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026373.png)

![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026374.png)

![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026442.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026448.png)